molecular formula C15H16O4 B2818621 Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate CAS No. 2260931-06-2

Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate

Cat. No.: B2818621
CAS No.: 2260931-06-2
M. Wt: 260.289
InChI Key: AHMNCKOONKNROE-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a 4-hydroxyphenyl group and a propargyl ether substituent.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-3-8-19-15(9-11(10-15)14(17)18-2)12-4-6-13(16)7-5-12/h1,4-7,11,16H,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMNCKOONKNROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate has demonstrated potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its derivatives have been investigated for:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains. For instance, benzofuran derivatives have been highlighted for their antimicrobial properties, suggesting that modifications of this compound could yield effective agents against resistant strains .
  • Anti-inflammatory Properties: Research indicates that phenolic compounds exhibit anti-inflammatory effects. The hydroxyl group in the structure may contribute to this activity, making it a candidate for further investigation in inflammatory disease models .

Agricultural Science

This compound has been identified as a potential nitrification inhibitor , which could significantly enhance nitrogen use efficiency in crops:

  • Nitrification Inhibition: Studies show that this compound can inhibit nitrification processes in soil, thereby reducing nitrogen loss and improving plant uptake . This property is crucial in sustainable agriculture, where minimizing environmental impact while maximizing crop yield is essential.

Case Study 1: Nitrification Inhibition in Sorghum

In a controlled study involving sorghum (Sorghum bicolor), the application of this compound resulted in a significant reduction of nitrate leaching compared to untreated plots. The compound's effectiveness was measured by soil nitrate levels and plant growth metrics over a growing season.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of derivatives based on this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced the compound's activity, leading to a formulation that could potentially be developed into an antibacterial agent for clinical use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s hydroxyl and propargyl groups distinguish it from analogs. For example:

  • Methyl 3-(4-bromophenyl)cyclobutanecarboxylate (): Substitution of the hydroxyl group with bromine enhances molecular weight (MW: ~313 g/mol vs. ~276 g/mol for the target compound) and alters electronic properties. Bromine’s electron-withdrawing nature may reduce solubility in polar solvents compared to the hydroxyl group’s hydrogen-bonding capability .
  • The target compound’s propargyl ether may reduce intermolecular H-bonding compared to carbamates, affecting melting points and stability .

Reactivity and Functional Group Interactions

  • Propargyl Ether vs. Sulfonamide/Thiophene Derivatives (): The propargyl group in the target compound offers alkyne reactivity (e.g., click chemistry), contrasting with sulfonamide or thiophene moieties in analogs like Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate. Such differences influence applications in drug design or polymer chemistry .
  • Hydroxyl Group vs.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Reactivity/Properties
Target Compound 4-hydroxyphenyl, propargyl ether ~276 Hydrogen bonding, alkyne reactivity
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate 4-bromophenyl ~313 Halogen-mediated cross-coupling
Methyl (3-hydroxyphenyl)-carbamate 3-hydroxyphenyl, carbamate ~167 Strong H-bonding, crystallinity

Research Findings and Methodological Insights

  • Crystallography and Validation : Tools like SHELX () and structure-validation protocols () are critical for resolving strained cyclobutane conformations. The hydroxyl group’s H-bonding may form R₂²(8) graph sets (), influencing crystal packing .
  • Synthetic Challenges : The propargyl ether’s steric demands may complicate synthesis compared to simpler esters. Lessons from bromophenyl analogs () suggest palladium-catalyzed coupling as a viable route .

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